An In-depth Technical Guide to t-Boc-Aminooxy-PEG12-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to t-Boc-Aminooxy-PEG12-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG12-NHS ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This reagent is meticulously designed with three key functional components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester. This unique architecture allows for a sequential and controlled conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The NHS ester provides reactivity towards primary amines, commonly found in proteins and peptides, while the t-Boc protected aminooxy group, after deprotection, allows for the specific and stable ligation to aldehyde or ketone moieties. The hydrophilic PEG12 spacer enhances the solubility and bioavailability of the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
Core Properties and Specifications
The physical and chemical properties of t-Boc-Aminooxy-PEG12-NHS ester are summarized in the table below. These specifications are typical and may vary slightly between suppliers.
| Property | Value |
| Molecular Formula | C₃₆H₆₆N₂O₁₉ |
| Molecular Weight | 830.9 g/mol |
| Purity | ≥95% |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | -20°C, under inert atmosphere |
Mechanism of Action and Applications
The utility of t-Boc-Aminooxy-PEG12-NHS ester lies in its ability to facilitate a two-step conjugation process. First, the NHS ester reacts with a primary amine on a biomolecule (e.g., a lysine (B10760008) residue on an antibody or an amine-functionalized small molecule) to form a stable amide bond. Following this initial conjugation, the t-Boc protecting group is removed from the aminooxy terminus under acidic conditions. This reveals the reactive aminooxy group, which can then be specifically ligated to a molecule containing an aldehyde or ketone, forming a stable oxime bond.
This sequential conjugation strategy is particularly advantageous in the synthesis of PROTACs, where a protein of interest (POI) ligand and an E3 ligase ligand are joined. It is also instrumental in the development of ADCs, where a cytotoxic payload is attached to a targeting antibody.
Experimental Protocols
The following are detailed protocols for the key reactions involving t-Boc-Aminooxy-PEG12-NHS ester. These should be considered as a starting point and may require optimization for specific applications.
Protocol 1: Conjugation of an Amine-Containing Molecule via NHS Ester Coupling
This protocol describes the reaction of the NHS ester moiety of the linker with a primary amine on a molecule of interest (Molecule-NH₂).
Materials:
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t-Boc-Aminooxy-PEG12-NHS ester
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Amine-containing molecule (e.g., protein, peptide, or small molecule)
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Anhydrous, amine-free solvent (e.g., DMSO, DMF)
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer such as HEPES.
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
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Purification system (e.g., dialysis, size-exclusion chromatography (SEC), or HPLC).
Procedure:
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Preparation of Reactants:
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Immediately before use, prepare a stock solution of t-Boc-Aminooxy-PEG12-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF.
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Dissolve the amine-containing molecule in the Reaction Buffer to a known concentration (e.g., 1-5 mg/mL for a protein).
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Conjugation Reaction:
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Add a 5-20 fold molar excess of the t-Boc-Aminooxy-PEG12-NHS ester stock solution to the solution of the amine-containing molecule. The optimal ratio should be determined empirically.
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Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% (v/v) to maintain the stability of most proteins.
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Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching:
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Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester.
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Incubate for 30 minutes at room temperature.
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Purification:
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Purify the resulting conjugate (Molecule-linker-O-Boc) to remove excess linker and quenching reagents using an appropriate method such as dialysis against PBS, SEC, or RP-HPLC.
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Characterization:
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Characterize the conjugate using techniques such as mass spectrometry (MS) to confirm successful conjugation.
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Protocol 2: t-Boc Deprotection
This protocol outlines the removal of the t-Boc protecting group to expose the reactive aminooxy group.
Materials:
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Boc-protected conjugate (Molecule-linker-O-Boc)
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Anhydrous dichloromethane (B109758) (DCM)
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Trifluoroacetic acid (TFA)
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Nitrogen or Argon source
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Rotary evaporator
Procedure:
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Reaction Setup:
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Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).
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Cool the solution to 0°C in an ice bath.
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Deprotection:
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Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
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Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up:
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Upon completion, remove the DCM and excess TFA by rotary evaporation.
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To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3x).
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The resulting deprotected conjugate (Molecule-linker-ONH₂) can often be used in the next step without further purification. If necessary, purification can be performed by HPLC.
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Protocol 3: Oxime Ligation with an Aldehyde/Ketone-Containing Molecule
This protocol describes the reaction of the deprotected aminooxy group with a carbonyl group on a second molecule of interest (Molecule'-CHO).
Materials:
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Deprotected conjugate (Molecule-linker-ONH₂)
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Aldehyde or ketone-containing molecule
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Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5 (or other suitable amine-free buffer). Aniline (B41778) can be used as a catalyst to accelerate the reaction.
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Purification system (e.g., SEC or HPLC).
Procedure:
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Preparation of Reactants:
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Dissolve the deprotected conjugate in the Reaction Buffer.
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Dissolve the aldehyde or ketone-containing molecule in a compatible solvent (if necessary) and add it to the solution of the deprotected conjugate. A 1.5-5 fold molar excess of the carbonyl-containing molecule is typically used.
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Ligation Reaction:
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If using a catalyst, add aniline to a final concentration of 10-20 mM.
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Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress by LC-MS or HPLC.
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Purification:
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Purify the final conjugate (Molecule-linker-O-N=C-Molecule') using an appropriate method such as SEC or HPLC to remove unreacted starting materials.
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Characterization:
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Characterize the final conjugate using methods such as SDS-PAGE, MS, and functional assays to confirm its identity, purity, and activity.
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Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the logical workflow for synthesizing a PROTAC using t-Boc-Aminooxy-PEG12-NHS ester.
Caption: Workflow for PROTAC synthesis using the heterobifunctional linker.
PROTAC Mechanism of Action
This diagram illustrates the mechanism by which a PROTAC induces the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
t-Boc-Aminooxy-PEG12-NHS ester is a versatile and powerful tool for researchers engaged in the development of complex bioconjugates. Its well-defined structure and orthogonal reactivity allow for a controlled and sequential approach to linking different molecular entities. The inclusion of a hydrophilic PEG spacer further enhances its utility by improving the physicochemical properties of the final conjugate. By understanding the principles of its reactivity and following optimized protocols, scientists can effectively leverage this linker to advance their research in targeted therapeutics and other areas of chemical biology.
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